Cas no 2193061-53-7 (1,2-diazaspiro2.4hept-1-ene-5-carbonitrile)

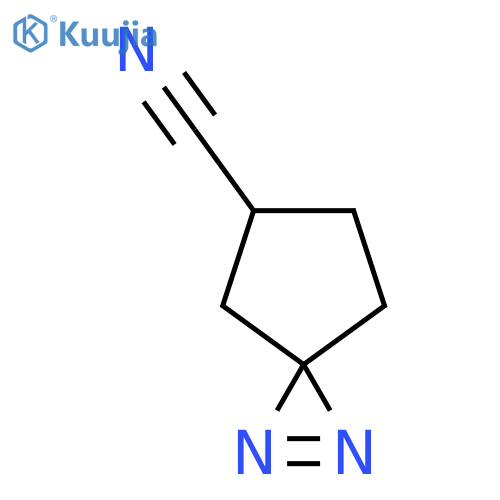

2193061-53-7 structure

商品名:1,2-diazaspiro2.4hept-1-ene-5-carbonitrile

1,2-diazaspiro2.4hept-1-ene-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1,2-diazaspiro2.4hept-1-ene-5-carbonitrile

- 1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile

- 2193061-53-7

- EN300-1693370

-

- インチ: 1S/C6H7N3/c7-4-5-1-2-6(3-5)8-9-6/h5H,1-3H2

- InChIKey: IMGMYTCFOCZUEU-UHFFFAOYSA-N

- ほほえんだ: N1C2(CCC(C#N)C2)N=1

計算された属性

- せいみつぶんしりょう: 121.063997236g/mol

- どういたいしつりょう: 121.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 48.5Ų

1,2-diazaspiro2.4hept-1-ene-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1693370-1.0g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 1g |

$1944.0 | 2023-06-04 | ||

| Enamine | EN300-1693370-0.05g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 0.05g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1693370-10.0g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 10g |

$8357.0 | 2023-06-04 | ||

| Enamine | EN300-1693370-1g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 1g |

$1944.0 | 2023-09-20 | ||

| Enamine | EN300-1693370-10g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 10g |

$8357.0 | 2023-09-20 | ||

| Enamine | EN300-1693370-0.25g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 0.25g |

$1789.0 | 2023-09-20 | ||

| Enamine | EN300-1693370-2.5g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 2.5g |

$3809.0 | 2023-09-20 | ||

| Enamine | EN300-1693370-0.1g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 0.1g |

$1711.0 | 2023-09-20 | ||

| Enamine | EN300-1693370-0.5g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 0.5g |

$1866.0 | 2023-09-20 | ||

| Enamine | EN300-1693370-5.0g |

1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |

2193061-53-7 | 5g |

$5635.0 | 2023-06-04 |

1,2-diazaspiro2.4hept-1-ene-5-carbonitrile 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2193061-53-7 (1,2-diazaspiro2.4hept-1-ene-5-carbonitrile) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬